(2S,3R,4S,5S,6S)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate
Overview
Description
Synthesis Analysis
The synthesis of similar pyran-based compounds involves multi-step reactions that often start with readily available substrates. For example, substituted 2-aminobenzo[b]pyrans have been synthesized through a three-component condensation involving aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones (Shestopalov, Emelianova, & Nesterov, 2003). Similarly, 6-Aryl-3-methoxycarbonyl-4-methylthio-2H-pyran-2-ones have been used as synthons for producing various derivatives, demonstrating the versatility in the synthesis of pyran-based compounds (Ram & Goel, 1996).
Molecular Structure Analysis
The molecular and crystal structure of pyran derivatives provides insights into their stability and reactivity. For instance, the crystal structure of a related pyran compound revealed a distorted half-boat conformation, highlighting the geometrical flexibility of these molecules (Zukerman-Schpector, Caracelli, Stefani, Shamim, & Tiekink, 2015).
Chemical Reactions and Properties
Pyran compounds undergo various chemical reactions, including ring transformation reactions and acylation, which can significantly alter their properties and potential applications (Chantegrel, Nadi, & Gelin, 1984). These reactions are crucial for the functionalization and further development of pyran-based chemical entities.
Physical Properties Analysis
The physical properties of pyran derivatives, such as their conformational aspects, are essential for understanding their behavior in different environments. NMR studies have been pivotal in elucidating the conformational preferences of these molecules, revealing their dynamic nature (Chmielewski, Jurczak, Zamojski, & Adamowicz, 1982).
Scientific Research Applications
Molecular Structure and Synthesis
The molecule is a part of various complex synthesis processes and structural studies. For instance, it's involved in the synthesis of sugar imine molecules, where its physical properties and thermal stability were studied. The molecule was synthesized based on D-glucose using the concept of click chemistry reaction mechanisms, indicating its versatility in complex chemical reactions (Majed Jari Mohammed et al., 2020). Furthermore, its crystal structure has been analyzed, revealing its potential for detailed molecular engineering and understanding of molecular interactions (Mehta & Sen, 2010).
Chemical Synthesis and Characterization
In chemical synthesis, the compound serves as a foundational structure for creating more complex molecules. It's been used in the synthesis of novel carbohydrate-based molecules, showcasing its role in the development of new compounds with potentially varied applications (S. Lian et al., 2011). The compound has also been a key player in the stereoselective preparation of chiral building blocks from D-glucose, underlining its significance in the creation of specific, enantiomerically pure substances (H. Shiono et al., 2003).
Biological Applications and Studies
While detailed biological studies specific to this compound were not found, compounds with similar structures have been explored for various biological applications. For example, related compounds have been studied for their potential as inhibitors of sodium glucose co-transporter proteins, indicating the broader relevance of this class of compounds in therapeutic contexts (Guozhang Xu et al., 2020).
Safety And Hazards
properties
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O11/c1-6(16)22-10-11(23-7(2)17)13(24-8(3)18)15(25-9(4)19)26-12(10)14(20)21-5/h10-13,15H,1-5H3/t10-,11-,12-,13+,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOQCELSZBSZGX-XOBFJNJYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501224723 | |
Record name | Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501224723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4S,5S,6S)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate | |
CAS RN |
7355-18-2 | |
Record name | Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7355-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl O-tetraacetyl-beta-D-glucopyranuronate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007355182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501224723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl O-tetraacetyl-β-D-glucopyranuronate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.073 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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